4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine
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Overview
Description
4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a phenyl ring that is further substituted with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine typically involves multiple steps One common approach starts with the preparation of the triazole ring, which is then coupled with a chlorinated phenyl ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents .
Scientific Research Applications
4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine exerts its effects often involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Similar structure but with a benzoic acid ester instead of a pyrimidine ring
6-(5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-4-ol: Similar structure but with a hydroxyl group instead of a methoxy group
Uniqueness
4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H9Cl2N5O |
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Molecular Weight |
322.15 g/mol |
IUPAC Name |
4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-methoxypyrimidine |
InChI |
InChI=1S/C13H9Cl2N5O/c1-21-13-5-10(16-7-17-13)9-4-8(14)2-3-11(9)20-6-12(15)18-19-20/h2-7H,1H3 |
InChI Key |
XRSVMYCDLQNSBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)Cl |
Origin of Product |
United States |
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